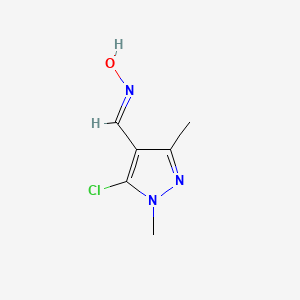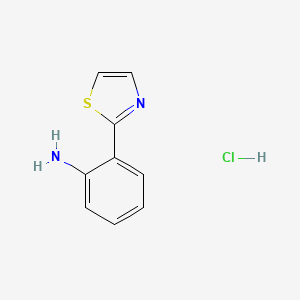
Chlorhydrate de 2-(1,3-thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 2171815-20-4 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2-(thiazol-2-yl)aniline hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Thiazol-2-yl)aniline hydrochloride” can be represented by the InChI code: 1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H . This indicates that the molecule consists of a thiazole ring attached to an aniline group, along with a hydrochloride group.Physical And Chemical Properties Analysis
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a powder at room temperature . It has a molecular weight of 212.7 .Applications De Recherche Scientifique
- Les thiazoles, y compris les dérivés tels que le chlorhydrate de 2-(1,3-thiazol-2-yl)aniline, présentent des propriétés antimicrobiennes. Ces composés ont été étudiés pour leur capacité à inhiber la croissance bactérienne et fongique . Des études supplémentaires pourraient explorer leur potentiel en tant que nouveaux agents antimicrobiens.
- Certains composés à base de thiazole, tels que la tiazofurine, possèdent une activité anticancéreuse. Les chercheurs ont étudié leurs effets sur les lignées cellulaires cancéreuses, dans le but de développer des thérapies ciblées . L'étude des mécanismes spécifiques à la base de cette activité pourrait conduire à des traitements prometteurs.
- Les thiazoles peuvent agir comme des antioxydants, piégeant les radicaux libres et protégeant les cellules des dommages oxydatifs. Le this compound pourrait être évalué pour son potentiel antioxydant .
- Les composés contenant des motifs thiazole, comme le méloxicam, présentent des effets anti-inflammatoires. Les chercheurs pourraient explorer si le this compound partage des propriétés similaires .
- Les thiazoles ont été étudiés pour leur activité hépatoprotectrice, protégeant les cellules du foie contre les dommages. La recherche pourrait évaluer si le this compound offre des avantages hépatoprotecteurs .
- Les thiazoles occupent une place importante en chimie médicinale. Les chercheurs peuvent explorer des modifications de l'échafaudage thiazole pour créer de nouvelles molécules avec des propriétés pharmacologiques améliorées . L'étude de la relation structure-activité du this compound pourrait guider le développement de médicaments.
Activité antimicrobienne
Potentiel anticancéreux
Propriétés antioxydantes
Applications anti-inflammatoires
Études hépatoprotectrices
Conception et découverte de médicaments
Safety and Hazards
The safety information available indicates that “2-(1,3-Thiazol-2-yl)aniline hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to interact with various biological targets
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of 2-(1,3-Thiazol-2-yl)aniline hydrochloride with its targets need to be elucidated through further studies.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . More research is needed to determine the specific pathways affected by 2-(1,3-Thiazol-2-yl)aniline hydrochloride.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Analyse Biochimique
Biochemical Properties
Thiazoles, the family of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to exhibit significant biological activities, including anti-inflammatory activity . These activities suggest that 2-(1,3-Thiazol-2-yl)aniline hydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDEHIEHALMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

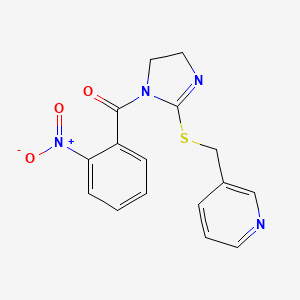
![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2382376.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)
![(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2382378.png)
![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)
![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2382381.png)

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

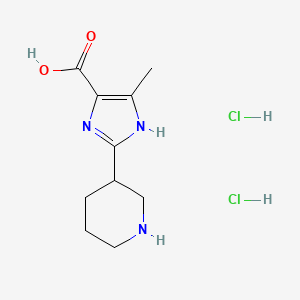
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
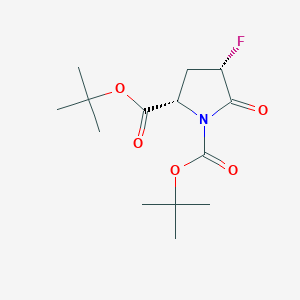
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)
